Rimonabant-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rimonabant-d10 is a deuterium-labeled version of Rimonabant . It’s used as an internal standard for the quantification of Rimonabant by GC or LC-MS . Rimonabant is a cannabinoid 1 (CB1) receptor antagonist with a Ki of 5.6 nM . It’s selective for CB1 over CB2 receptors .
Molecular Structure Analysis
Rimonabant-d10 has a molecular formula of C22H11Cl3D10N4O and a formula weight of 473.8 . Its InChi Code is InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 .Physical And Chemical Properties Analysis
Rimonabant-d10 is a solid under normal conditions . It is soluble in chloroform .科学的研究の応用
Obesity and Metabolic Syndrome : Rimonabant has shown effectiveness in reducing obesity-associated hepatic steatosis and features of metabolic syndrome in obese Zucker fa/fa rats. This includes improvements in inflammation, dyslipidemia, and increased levels of the anti-inflammatory hormone adiponectin (Gary-Bobo et al., 2007).
Effects on Lipid Profile : It has been found to improve metabolic risk factors, including adiponectin levels, in overweight patients with dyslipidemia (Després et al., 2005).
Antidepressant Activity : Initially, rimonabant showed antidepressant-like effects in mice, comparable to the tricyclic antidepressant imipramine. However, these effects diminished after extended treatment, suggesting a complex interaction with mood regulation (Lee et al., 2009).
Psychiatric Side Effects : Chronic treatment with rimonabant resulted in depression-like phenotype in rodent models, including increased immobility time in the forced swim test and reduced consumption of sucrose-sweetened water, indicative of anhedonia (Beyer et al., 2010).
Type 2 Diabetes : Rimonabant has shown efficacy in overweight or obese patients with type 2 diabetes, improving HbA1c levels and cardiovascular and metabolic risk factors (Scheen et al., 2006).
Cardiometabolic Risk Factors : It has been shown to consistently reduce body weight, waist circumference, triglycerides, blood pressure, insulin resistance, and C-reactive protein levels, while increasing HDL cholesterol concentrations in overweight/obese patients (Scheen, 2008).
Impact on Fear-Promoting Effects : A study found that rimonabant, when injected into the brain, caused a sustained fear response in mice, suggesting a complex interaction with emotional processing (Micale et al., 2019).
Potential in Treating Other Conditions : Rimonabant has been suggested to have potential roles beyond obesity management, such as in treating tobacco smoking and cardiometabolic risk factors (Gelfand & Cannon, 2006).
Safety And Hazards
将来の方向性
The development of peripheral CB1 blockers, characterized by low brain penetrance, has been a focus in recent years . These molecules seem to overcome the neuropsychiatric negative effects previously observed with brain-penetrant CB1 inhibitors, while retaining or even outperforming their efficacy . The mechanisms of action of these peripherally restricted compounds are only beginning to emerge . Further studies are needed to better establish the benefit-to-risk profile of these drugs and define their place in obesity and diabetes management .
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-ODKVXHBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rimonabant-d10 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。